molecular formula C7H8ClNO2 B050771 4-Pyridineacetic acid hydrochloride CAS No. 6622-91-9

4-Pyridineacetic acid hydrochloride

Cat. No.: B050771
CAS No.: 6622-91-9
M. Wt: 173.6 g/mol
InChI Key: WKJRYVOTVRPAFN-UHFFFAOYSA-N
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Description

4-Pyridineacetic acid hydrochloride is an organic compound with the chemical formula C7H7NO2·HCl. It is a white or off-white solid that is soluble in water and various organic solvents such as methanol and dimethyl sulfoxide. This compound is a derivative of pyridine and is commonly used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Pyridineacetic acid hydrochloride involves the following steps :

    Starting Material: 2-(Pyridin-4-yl)acetonitrile is dissolved in a mixture of ethanol and water (1:1 ratio).

    Reaction: Solid potassium hydroxide is added in excess to the solution, and the mixture is heated to 90°C for several hours.

    Isolation: After the reaction is complete, ethanol is removed under reduced pressure, and the aqueous residue is diluted with water.

    Acidification: The aqueous solution is acidified to pH 4-5 using 2N hydrochloric acid.

    Purification: The acidified solution is concentrated under reduced pressure to yield this compound as a white solid with a yield of approximately 84%.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-Pyridineacetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridinecarboxylic acids.

    Reduction: It can be reduced to form pyridineethanol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

Scientific Research Applications

4-Pyridineacetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is used in the development of drugs for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Pyridineacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It can also act as a receptor ligand by binding to specific receptors and modulating their activity. The exact mechanism of action depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridineacetic acid hydrochloride
  • 3-Pyridineacetic acid hydrochloride
  • 2-Pyridinecarboxaldehyde
  • 2-Pyridineboronic acid
  • 2-Picolinic acid
  • Isonicotinic acid
  • Nicotinic acid

Uniqueness

4-Pyridineacetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. For example, its position of the acetic acid group on the pyridine ring allows for specific interactions with enzymes and receptors that are not possible with other isomers .

Biological Activity

4-Pyridineacetic acid hydrochloride, also known by its CAS number 6622-91-9, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C7H8ClNO2
  • Molecular Weight : 173.60 g/mol
  • Boiling Point : Not available
  • Solubility : High gastrointestinal (GI) absorption and permeable through the blood-brain barrier (BBB) .

This compound exhibits a range of biological activities that can be categorized as follows:

  • Anti-infective Properties : The compound has demonstrated efficacy against various pathogens, including bacteria and viruses. It functions through mechanisms such as inhibiting bacterial growth and modulating immune responses .
  • Cell Cycle Regulation : Research indicates that it influences cell cycle progression and apoptosis, making it a candidate for cancer therapy .
  • Neuropharmacological Effects : The compound interacts with neuronal signaling pathways, potentially impacting conditions like depression and anxiety through modulation of neurotransmitter systems .

Biological Activity Overview

Activity TypeDescription
Antimicrobial Effective against bacteria (e.g., E. coli, S. aureus) and viruses (e.g., HSV) .
Anticancer Induces apoptosis in cancer cell lines; mechanisms involve cell cycle arrest .
Neuroprotective Exhibits protective effects in neurodegenerative models; potential in treating Alzheimer's disease .
Anti-inflammatory Reduces inflammatory markers in vitro and in vivo models .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study evaluated the antibacterial effects of this compound against common pathogens. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antibiotic agent .
  • Cancer Cell Line Studies :
    In vitro experiments using human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 30 to 70 µM across different cell types. Mechanistic studies indicated that it activates caspase pathways, promoting apoptosis .
  • Neuroprotective Effects :
    Animal models of neurodegeneration showed that administration of this compound improved cognitive function and reduced amyloid plaque formation. These findings suggest its potential role in managing Alzheimer's disease symptoms .

Properties

IUPAC Name

2-pyridin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJRYVOTVRPAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216417
Record name 4-Carboxymethylpyridinium chloride
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Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-91-9
Record name 4-Pyridylacetic acid hydrochloride
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Record name 4-Pyridineacetic acid hydrochloride
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Record name 6622-91-9
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Record name 4-Carboxymethylpyridinium chloride
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Record name 4-carboxymethylpyridinium chloride
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Record name 4-PYRIDINEACETIC ACID HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 4-pyridylacetic acid hydrochloride be used to construct coordination polymers, and what are the structural characteristics of these polymers?

A1: 4-Pyridylacetic acid hydrochloride (Hpya·HCl) can act as a building block for coordination polymers due to its ability to coordinate with metal ions through its carboxylate and pyridine groups. [] For instance, reacting Hpya·HCl with zinc acetate dihydrate, cadmium sulfate octahydrate, or manganese(II) chloride tetrahydrate produces distinct polymeric complexes. [] These complexes exhibit varying structural features depending on the metal ion and reaction conditions. Characterization techniques like X-ray crystallography help determine the specific coordination geometries and arrangements within these polymers. []

Q2: What is the mechanism behind the decarboxylation of 4-pyridylacetic acid hydrochloride in dimethyl sulfoxide (DMSO)?

A2: While the provided abstract doesn't delve into the specific mechanism of 4-pyridylacetic acid hydrochloride decarboxylation in DMSO [], this reaction likely involves the polar aprotic solvent (DMSO) facilitating the loss of carbon dioxide from the carboxyl group. Further research and detailed mechanistic studies would be needed to elucidate the exact steps, intermediates, and influencing factors in this decarboxylation process.

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